molecular formula C27H44O3 B220820 3,24-Dihydroxycholest-8(14)-en-15-one CAS No. 120171-12-2

3,24-Dihydroxycholest-8(14)-en-15-one

Cat. No.: B220820
CAS No.: 120171-12-2
M. Wt: 416.6 g/mol
InChI Key: JHMBRHJGBMZVML-MOTDRCRLSA-N
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Description

3,24-Dihydroxycholest-8(14)-en-15-one is a steroidal compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of hydroxyl groups at the 3rd and 24th positions, and a ketone group at the 15th position on the cholestene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,24-Dihydroxycholest-8(14)-en-15-one typically involves multi-step organic reactions starting from cholesterol or its derivatives. The process includes selective oxidation, hydroxylation, and ketone formation under controlled conditions. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and hydroxylating agents such as osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of cholesterol, to achieve high yields and purity. These methods leverage the enzymatic capabilities of microorganisms to introduce functional groups at specific positions on the steroid nucleus.

Chemical Reactions Analysis

Types of Reactions

3,24-Dihydroxycholest-8(14)-en-15-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of complex steroidal molecules.

    Biology: Investigating its role in cellular processes and metabolic pathways.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases related to cholesterol metabolism.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.

Mechanism of Action

The mechanism by which 3,24-Dihydroxycholest-8(14)-en-15-one exerts its effects involves interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. It may modulate the activity of these enzymes, thereby influencing various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound from which 3,24-Dihydroxycholest-8(14)-en-15-one is derived.

    7-Ketocholesterol: Another oxidized derivative of cholesterol with distinct biological activities.

    24-Hydroxycholesterol: A hydroxylated form of cholesterol involved in brain cholesterol metabolism.

Uniqueness

This compound is unique due to the specific positions of its functional groups, which confer distinct chemical reactivity and biological activity compared to other cholesterol derivatives. Its dual hydroxylation and ketone functionalities make it a versatile compound for various scientific applications.

Properties

IUPAC Name

(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)22-15-24(30)25-20-8-7-18-14-19(28)10-12-26(18,4)21(20)11-13-27(22,25)5/h16-19,21-23,28-29H,6-15H2,1-5H3/t17-,18+,19+,21+,22-,23?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMBRHJGBMZVML-MOTDRCRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923255
Record name 3,24-Dihydroxycholest-8(14)-en-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120171-12-2
Record name 3,24-Dihydroxycholest-8(14)-en-15-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120171122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,24-Dihydroxycholest-8(14)-en-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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